4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Benzopyran Ring: The benzopyran ring is then introduced via condensation reactions.
Ethoxy Group Addition: The ethoxy group is added using ethylation reactions under basic conditions.
Phenylethenyl Group Addition: The phenylethenyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and phenylethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Another furobenzopyran derivative with distinct chemical properties .
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its flavonoid structure and biological activities.
Uniqueness
4-Ethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both ethoxy and phenylethenyl groups differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106751-85-3 |
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Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-ethoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H16O4/c1-2-23-21-16-10-11-24-18(16)13-19-20(21)17(22)12-15(25-19)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3 |
InChI Key |
TZRUAYHMQMKKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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